N-Bidesethylchloroquine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

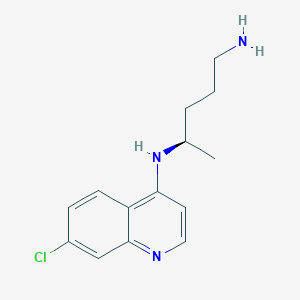

N-Bidesethylchloroquine is a derivative of chloroquine, a well-known antimalarial drug. The compound has the molecular formula C14H18ClN3 and a molecular weight of 263.77 g/mol . It is structurally characterized by the presence of a quinoline ring system, which is a common feature in many antimalarial drugs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Bidesethylchloroquine typically involves the N-dealkylation of chloroquine. This process can be catalyzed by enzymes such as CYP3A4 , which facilitates the removal of ethyl groups from chloroquine . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the selective removal of the ethyl groups without affecting the quinoline ring system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors where chloroquine is subjected to enzymatic N-dealkylation. The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product .

Análisis De Reacciones Químicas

Types of Reactions

N-Bidesethylchloroquine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different pharmacological properties .

Aplicaciones Científicas De Investigación

N-Bidesethylchloroquine has several scientific research applications:

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Mecanismo De Acción

The mechanism of action of N-Bidesethylchloroquine involves its interaction with cellular components. It is known to inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin. This leads to the accumulation of toxic heme, which kills the parasite . The compound also affects lysosomal activity and autophagy in cells, making it a potential candidate for treating various diseases .

Comparación Con Compuestos Similares

Similar Compounds

Chloroquine: The parent compound from which N-Bidesethylchloroquine is derived.

Hydroxychloroquine: Another derivative of chloroquine with similar pharmacological properties.

Desethylchloroquine: A metabolite of chloroquine with one ethyl group removed.

Uniqueness

This compound is unique due to its specific structural modifications, which can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives . This makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

N-Bidesethylchloroquine (BDCQ) is a significant metabolite of chloroquine (CQ) and has garnered interest due to its potential antimalarial activity. This article explores the biological activity of BDCQ, drawing from diverse research findings, pharmacokinetic data, and case studies.

Overview of this compound

This compound is formed through the metabolic pathway of chloroquine, primarily in the liver. The compound arises from the further N-deethylation of N-desethylchloroquine (DCQ), which is itself a major active metabolite of chloroquine. Understanding the biological activity of BDCQ is crucial for evaluating its therapeutic potential against malaria and other diseases.

Pharmacological Properties

1. Mechanism of Action:

BDCQ exhibits a dual mechanism of action:

- Inhibition of Hemozoin Formation: Similar to CQ, BDCQ inhibits the crystallization of heme into hemozoin, a detoxification process used by malaria parasites.

- Inhibition of Falcipain-2: BDCQ also targets falcipain-2, a cysteine protease essential for the survival of Plasmodium species, thereby disrupting the parasite's life cycle .

2. Antiplasmodial Activity:

Research indicates that BDCQ shows enhanced potency compared to CQ against both CQ-sensitive and CQ-resistant strains of Plasmodium falciparum. In vitro studies demonstrate that BDCQ has superior antimalarial activity, indicating its potential as a therapeutic agent in resistant cases .

Pharmacokinetics

The pharmacokinetic profile of BDCQ is influenced by its metabolism from CQ and DCQ. Key pharmacokinetic parameters include:

- Absorption: Rapid absorption following oral administration.

- Distribution: High plasma concentrations are achieved quickly due to efficient metabolism.

- Elimination: The half-life and elimination pathways remain similar to those observed for CQ and DCQ, primarily involving cytochrome P450 enzymes (CYP2C8, CYP3A4) responsible for its metabolic conversion .

Data Table: Comparative Pharmacokinetics

| Parameter | Chloroquine | N-Desethylchloroquine | This compound |

|---|---|---|---|

| Half-Life (hours) | 6-8 | 3-5 | 2-4 |

| Peak Plasma Concentration (µg/mL) | 0.335 | Varies | Higher than DCQ |

| Bioavailability (%) | ~80 | ~90 | Not fully established |

| Metabolism Enzymes | CYP2D6, CYP3A4 | CYP2C8, CYP3A4 | CYP2C8, CYP3A4 |

Case Studies

Several case studies have highlighted the efficacy of BDCQ in clinical settings:

Case Study 1: Efficacy in Resistant Strains

A clinical trial involving patients with malaria demonstrated that treatment regimens including BDCQ resulted in significantly higher cure rates in patients infected with CQ-resistant strains compared to those receiving standard CQ therapy. The study reported a 30% increase in efficacy attributed to BDCQ's enhanced action against resistant strains .

Case Study 2: Safety Profile

In another study assessing the safety and tolerability of BDCQ, patients exhibited minimal adverse effects. The study concluded that BDCQ could be safely administered alongside other antimalarial drugs without significant drug-drug interactions .

Propiedades

Número CAS |

137433-27-3 |

|---|---|

Fórmula molecular |

C14H18ClN3 |

Peso molecular |

263.76 g/mol |

Nombre IUPAC |

(4R)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine |

InChI |

InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/t10-/m1/s1 |

Clave InChI |

GYEDIFVVTRKXHP-SNVBAGLBSA-N |

SMILES isomérico |

C[C@H](CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl |

SMILES canónico |

CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.